molecular formula C26H28FN3O11P2 B1192440 BV600022

BV600022

Cat. No.: B1192440
M. Wt: 639.4659
InChI Key: KWBYIXPNFABCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BV600022 is a novel bone-targeting bisphosphonate (BP)-ciprofloxacin conjugate developed using a "target and release" chemical strategy for treating osteomyelitis, a severe bone infection often complicated by biofilm formation and poor antibiotic penetration . The compound combines a pharmacologically inert bisphosphonate moiety (for bone affinity) with the fluoroquinolone antibiotic ciprofloxacin via a hydrolyzable aryl carbamate linker . This design ensures selective delivery to bone tissue, sustained release of ciprofloxacin at the infection site, and reduced systemic toxicity. Preclinical studies demonstrate that this compound significantly improves the therapeutic index compared to free ciprofloxacin in animal models of osteomyelitis .

Properties

Molecular Formula

C26H28FN3O11P2

Molecular Weight

639.4659

IUPAC Name

1-cyclopropyl-7-(4-((4-(2,2-diphosphonoethyl)phenoxy)carbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

InChI

InChI=1S/C26H28FN3O11P2/c27-20-12-18-21(30(16-3-4-16)14-19(24(18)31)25(32)33)13-22(20)28-7-9-29(10-8-28)26(34)41-17-5-1-15(2-6-17)11-23(42(35,36)37)43(38,39)40/h1-2,5-6,12-14,16,23H,3-4,7-11H2,(H,32,33)(H2,35,36,37)(H2,38,39,40)

InChI Key

KWBYIXPNFABCJK-UHFFFAOYSA-N

SMILES

O=C(N1CCN(C2=CC(N(C3CC3)C=C(C(O)=O)C4=O)=C4C=C2F)CC1)OC5=CC=C(CC(P(O)(O)=O)P(O)(O)=O)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BV600022;  BV-600022;  BV 600022.

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

BV600022 belongs to a class of bone-targeting antibiotic conjugates. Key analogues include:

Compound Target Moiety Antibiotic Linker Type Key Differentiation
This compound Bisphosphonate Ciprofloxacin Aryl carbamate Optimized bone affinity and plasma stability
BV600026 Bisphosphonate Ciprofloxacin Alternative linker Varied release kinetics
Earlier BP-FQ Conjugates Bisphosphonate Fluoroquinolones Ester/amide Lower bone retention, faster systemic clearance

Antimicrobial Activity

In vitro MIC values against Staphylococcus aureus strains (including MRSA and MSSA):

Compound MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
This compound 0.25–1.0 0.5 1.0
BV600026 0.25–2.0 1.0 2.0
Free Ciprofloxacin 0.25–1.0 0.5 1.0

Pharmacokinetic and Targeting Efficiency

  • This compound vs. Free Ciprofloxacin :

    • Bone-to-Plasma Ratio : this compound achieves a 10-fold higher ciprofloxacin concentration in bone compared to systemic administration of free ciprofloxacin .
    • Release Kinetics : Sustained release over 72 hours in bone, versus rapid clearance of free ciprofloxacin (<24 hours) .
  • This compound vs. Earlier BP-FQ Conjugates :

    • Earlier conjugates used ester/amide linkers, leading to premature antibiotic release in plasma and reduced bone retention .
    • The aryl carbamate linker in this compound enhances plasma stability while allowing enzymatic hydrolysis in bone, improving targeted delivery .

Key Advantages of this compound

Dual Functionality : Combines bone repair (via BP-mediated osteoclast inhibition) and antimicrobial activity .

Reduced Resistance Risk : Sustained local antibiotic release minimizes subtherapeutic dosing, a key driver of resistance .

Clinical Translation Potential: Demonstrated efficacy in biofilm-infected animal models, a critical hurdle in osteomyelitis treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BV600022
Reactant of Route 2
Reactant of Route 2
BV600022

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.